molecular formula C12H15ClN2O2 B1424087 N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220031-23-1

N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1424087
CAS No.: 1220031-23-1
M. Wt: 254.71 g/mol
InChI Key: VDUWJUMYMWEYAC-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method includes the reaction of 4-chloroaniline with tetrahydropyran-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in the manufacturing of pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important component in the production of various commercial products.

Mechanism of Action

The mechanism by which N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(4-Amino-2-chlorophenyl)benzamide

  • N-(4-Amino-2-chlorophenyl)phthalimide

  • 4-Amino-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness: N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its tetrahydropyran ring, which provides unique chemical properties compared to the benzamide and phthalimide derivatives. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-7-9(14)1-2-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWJUMYMWEYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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